molecular formula C20H24N2O2 B11175185 N-benzyl-4-(butanoylamino)-N-ethylbenzamide

N-benzyl-4-(butanoylamino)-N-ethylbenzamide

Cat. No.: B11175185
M. Wt: 324.4 g/mol
InChI Key: RPTICGBKPLXWPB-UHFFFAOYSA-N
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Description

N-benzyl-4-(butanoylamino)-N-ethylbenzamide is a chemical compound belonging to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their anti-inflammatory and anti-tubercular properties . This compound is characterized by the presence of a benzyl group, a butanoylamino group, and an ethyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(butanoylamino)-N-ethylbenzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and low reaction times.

Industrial Production Methods

In industrial settings, the production of benzamides often involves the use of high-temperature reactions between carboxylic acids and amines. The process may also utilize solid acid catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(butanoylamino)-N-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-4-(butanoylamino)-N-ethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines like IL-6 and prostaglandin E2 in human gingival fibroblasts . This inhibition is achieved through the compound’s ability to interfere with the signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-(butanoylamino)-N-ethylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to inhibit inflammatory responses and potential use in treating periodontal diseases highlight its significance in medicinal chemistry .

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-benzyl-4-(butanoylamino)-N-ethylbenzamide

InChI

InChI=1S/C20H24N2O2/c1-3-8-19(23)21-18-13-11-17(12-14-18)20(24)22(4-2)15-16-9-6-5-7-10-16/h5-7,9-14H,3-4,8,15H2,1-2H3,(H,21,23)

InChI Key

RPTICGBKPLXWPB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N(CC)CC2=CC=CC=C2

Origin of Product

United States

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